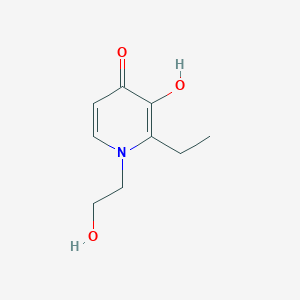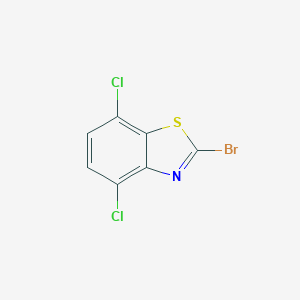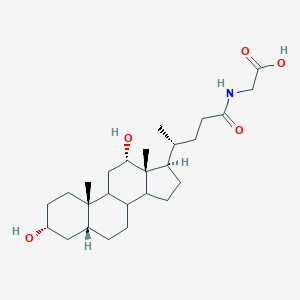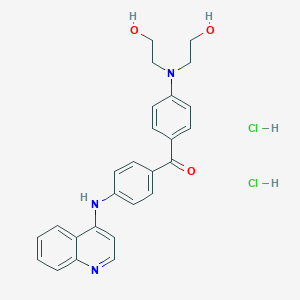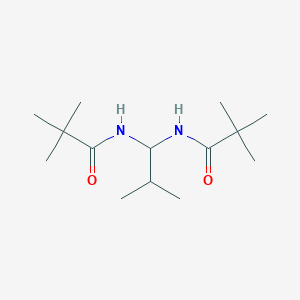![molecular formula C11H9N3 B160850 3-Amino-9H-pyrido[3,4-b]indole CAS No. 73834-77-2](/img/structure/B160850.png)
3-Amino-9H-pyrido[3,4-b]indole
Vue d'ensemble
Description
3-Amino-9H-pyrido[3,4-b]indole, also known as 3-Amino-β-carboline, is a compound with the molecular formula C11H9N3 . It appears as a light yellow to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline has been reported . A possible reaction mechanism for the formation of the skeleton of β-carbolin-1-one is proposed .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.21 . It is a solid at 20 degrees Celsius . Its melting point is 291 °C . The maximum absorption wavelength is 299 nm .Applications De Recherche Scientifique
Identification in Pyrolysates
3-Amino-9H-pyrido[3,4-b]indole has been identified in pyrolysis products of various proteins like L-tryptophan, casein, and soybean globulin. These pyrolysates are significant for understanding the formation of mutagenic compounds during the heating of protein-rich foods. The identification and characterization of these compounds were done using techniques like HPLC and UV spectrophotometry (Tada, Saeki, & Oikawa, 1983); (Yoshida, Matsumoto, Yoshimura, & Matsuzaki, 1978); (Tada, Saeki, & Oikawa, 1983).
Detection in Meat Samples
A methodology was developed for the detection of non-polar heterocyclic amines, including this compound, in commercial meat samples. This involved supercritical fluid extraction and capillary electrophoresis under fluorimetric detection, providing a sensitive and selective method for analyzing these compounds in food (de Andrés, Zougagh, Castañeda, & Ríos, 2010).
Chemical Synthesis
The chemical synthesis and structure analysis of derivatives of this compound have been a significant area of study. This includes the synthesis of compounds like 9-phenyl-β-carboline, providing insights into the structural properties of these heterocyclic amines (Meesala, Mordi, Mansor, & Rosli, 2014).
Role in Mutagenesis and Carcinogenesis
The compound has been linked to mutagenic and carcinogenic activities, particularly in the context of cooked meats and tobacco smoke. Studies have focused on understanding its metabolic pathways, DNA adduct formation, and the potential role in human diseases like cancer (Pfau, Schulze, Shirai, Hasegawa, & Brockstedt, 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that 3-Amino-9H-pyrido[3,4-b]indole may interact with a variety of cellular targets, potentially contributing to its biological effects.
Mode of Action
One study indicates that norharman, a related beta-carboline, inhibits cytochrome p450 (cyp)-related activities . This suggests that this compound might also interact with CYP enzymes, potentially affecting various metabolic processes.
Result of Action
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
9H-pyrido[3,4-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMPOJSWOINMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224356 | |
| Record name | 3-Aminonorharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73834-77-2 | |
| Record name | 9H-Pyrido[3,4-b]indol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73834-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminonorharman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073834772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminonorharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminonorharman | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89GRX55RRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








